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2-(4-bromo-3-methylphenyl)-1H-imidazole
Overview
Description
2-(4-bromo-3-methylphenyl)-1H-imidazole, also known as this compound, is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential as a lead candidate for the development of new pharmaceuticals. Its structural features may contribute to biological activity against various diseases, including cancer and bacterial infections. Research indicates that derivatives of imidazole compounds often exhibit significant antimicrobial and anticancer properties, which can be attributed to their ability to interact with biological targets such as enzymes and receptors.
Organic Synthesis
2-(4-Bromo-3-methylphenyl)-1H-imidazole serves as an important intermediate in organic synthesis. It can be utilized in:
- Cross-Coupling Reactions : The compound can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.
- Functionalization Reactions : The presence of the bromine atom allows for nucleophilic substitution reactions, enabling further functionalization of the imidazole ring.
Material Science
In material science, this compound can be employed to create advanced materials with specific electronic and optical properties. Its derivatives are being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics due to their favorable electronic characteristics.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of various imidazole derivatives, including this compound. The results demonstrated that this compound exhibited significant activity against several bacterial strains, suggesting its potential as a scaffold for developing new antibiotics.
Case Study 2: Cancer Treatment
Research has focused on the anticancer potential of imidazole derivatives. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, indicating its promise as a therapeutic agent. Further investigations are required to elucidate its mechanism of action and optimize its efficacy.
Properties
CAS No. |
180083-01-6 |
---|---|
Molecular Formula |
C10H9BrN2 |
Molecular Weight |
237.1 g/mol |
IUPAC Name |
2-(4-bromo-3-methylphenyl)-1H-imidazole |
InChI |
InChI=1S/C10H9BrN2/c1-7-6-8(2-3-9(7)11)10-12-4-5-13-10/h2-6H,1H3,(H,12,13) |
InChI Key |
NSFUTNZCJRSLRC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)Br |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=CN2)Br |
Synonyms |
2-(4-BROMO-3-METHYL-PHENYL)-1H-IMIDAZOLE |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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